An In-depth Technical Guide to 3-Bromo-2-methoxythiophene: Properties, Structure, and Reactivity
An In-depth Technical Guide to 3-Bromo-2-methoxythiophene: Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
3-Bromo-2-methoxythiophene is a substituted five-membered, sulfur-containing heterocyclic compound that has garnered significant attention as a versatile building block in organic synthesis. Its unique substitution pattern, featuring an electron-donating methoxy group and a synthetically adaptable bromine atom, makes it a valuable precursor for a wide range of more complex molecules. The thiophene ring itself is a "privileged pharmacophore," a core structure frequently found in approved therapeutic agents, highlighting the importance of its derivatives in medicinal chemistry.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of 3-Bromo-2-methoxythiophene, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Structural Properties
Understanding the fundamental properties of a reagent is paramount for its successful application in synthesis. 3-Bromo-2-methoxythiophene is a compound whose physical and chemical characteristics dictate its handling, reaction conditions, and purification methods.
Table 1: Core Physicochemical Properties of 3-Bromo-2-methoxythiophene
| Property | Value | Source(s) |
| CAS Number | 57681-56-8 | [3] |
| Molecular Formula | C₅H₅BrOS | [3] |
| Molecular Weight | 193.06 g/mol | [3] |
| Appearance | Colorless to light yellow/brown liquid | |
| Odor | Stench | |
| Density | ~1.68 - 1.74 g/mL at 25 °C | |
| Boiling Point | ~149 - 158 °C | [4] |
| Solubility | Immiscible in water | [4] |
Molecular Structure and Spectroscopic Profile
The arrangement of atoms and electrons within 3-Bromo-2-methoxythiophene governs its reactivity. The methoxy group at the C2 position is a strong electron-donating group, which influences the electron density of the thiophene ring and directs the regioselectivity of certain reactions. The bromine atom at the C3 position serves as an excellent handle for a variety of transformations, most notably metal-catalyzed cross-coupling reactions.
Spectroscopic Elucidation: Structural confirmation of 3-Bromo-2-methoxythiophene relies on standard spectroscopic techniques. While specific spectra are dependent on instrumentation and conditions, typical data includes:
-
¹H NMR: The proton nuclear magnetic resonance spectrum would be expected to show distinct signals for the two aromatic protons on the thiophene ring and a singlet for the methoxy group protons. The coupling constants between the ring protons would confirm their relative positions.
-
¹³C NMR: The carbon NMR spectrum will display five unique signals corresponding to the five carbon atoms in the molecule. The chemical shifts are influenced by the attached substituents (Br, OCH₃, S).
-
Mass Spectrometry (MS): The mass spectrum provides the molecular weight of the compound. A key diagnostic feature is the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C=C, and C-O bonds, confirming the presence of the aromatic ring and the methoxy group.
Synthesis and Reactivity
The utility of 3-Bromo-2-methoxythiophene stems from its accessible synthesis and predictable reactivity, allowing for the strategic construction of complex molecular architectures.
Synthesis Routes
While various synthetic methods exist, a common approach involves the modification of a pre-existing thiophene core. For instance, synthesis can be achieved from a suitable precursor like 3-bromothiophene, which can be prepared via a multi-step process from thiophene itself.[5][6] The synthesis of 3-methoxythiophene from 3-bromothiophene has been reported using a copper(I)-catalyzed reaction with sodium methoxide.[7] Subsequent bromination would then need to be controlled to achieve the desired 3-bromo-2-methoxythiophene isomer.
Key Reaction Pathways
The true value of 3-Bromo-2-methoxythiophene lies in its reactivity. The C-Br bond is the primary site for transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Palladium-Catalyzed Cross-Coupling Reactions: This is arguably the most important class of reactions for this substrate. The bromine atom allows it to participate readily in reactions like the Suzuki-Miyaura (with boronic acids/esters), Stille (with organostannanes), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings.[8][9] These reactions are foundational in modern organic synthesis for creating biaryl compounds and other complex conjugated systems.[10] The electron-rich nature of the 2-methoxythiophene ring can influence the kinetics of the oxidative addition step in the catalytic cycle.[11]
-
Metal-Halogen Exchange: Treatment with strong organometallic bases, such as n-butyllithium, at low temperatures can induce a metal-halogen exchange. This process replaces the bromine atom with lithium, generating a potent nucleophilic organolithium species. This intermediate can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to install new functional groups at the 3-position.
-
Nucleophilic Aromatic Substitution (SNAAr): While less common for electron-rich systems, under specific conditions (e.g., with strong nucleophiles and/or copper catalysis), the bromine atom can be displaced.
The diagram below illustrates the central role of 3-Bromo-2-methoxythiophene as a synthetic intermediate.
Caption: Key synthetic pathways of 3-Bromo-2-methoxythiophene.
Applications in Research and Development
The derivatives of 3-Bromo-2-methoxythiophene are integral to several cutting-edge areas of science.
-
Pharmaceuticals and Medicinal Chemistry: Thiophene derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[12][13] The ability to use 3-Bromo-2-methoxythiophene to construct complex, highly functionalized molecules makes it a key intermediate in drug discovery programs aimed at developing new therapeutic agents.[1][14]
-
Organic Electronics and Materials Science: The thiophene unit is a fundamental component of many conjugated polymers and small molecules used in organic electronics.[15] These materials are employed in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).[16] The methoxy group can help tune the electronic properties (e.g., HOMO/LUMO levels) and solubility of the resulting polymers, while the bromo-position provides the reactive site for polymerization reactions.[17]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative, field-proven methodology for the Suzuki-Miyaura cross-coupling of 3-Bromo-2-methoxythiophene with an arylboronic acid.
Objective: To synthesize a 3-aryl-2-methoxythiophene derivative.
Materials:
-
3-Bromo-2-methoxythiophene (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv., 5 mol%)
-
Anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.)[8]
-
1,4-Dioxane or Toluene
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 3-Bromo-2-methoxythiophene (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Solvent Addition: Add the solvent system, typically a mixture like 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL total). The addition of water is often crucial for the transmetalation step.[9]
-
Reaction Execution: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically after 4-18 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[8]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.
Safety and Handling
3-Bromo-2-methoxythiophene and its precursors/reagents require careful handling in a laboratory setting.
-
Hazard Identification: This compound may cause skin, eye, and respiratory irritation.[3][18] It is harmful if swallowed or inhaled.[18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[19]
-
Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[19][20] Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Always consult the latest Safety Data Sheet (SDS) before handling any chemical. [20]
Conclusion
3-Bromo-2-methoxythiophene is a high-value synthetic intermediate with a well-defined reactivity profile. Its strategic importance lies in the orthogonal reactivity of its substituents, enabling precise molecular construction. For professionals in drug development and materials science, a thorough understanding of its properties and reaction mechanisms is crucial for leveraging its full potential in creating novel, functional molecules that can address challenges in medicine and technology.
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Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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EPRA JOURNALS. (2023, June 19). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). 3-Bromo-2-methylthiophene. PubChem. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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